Benzo(b)chrysene

Description

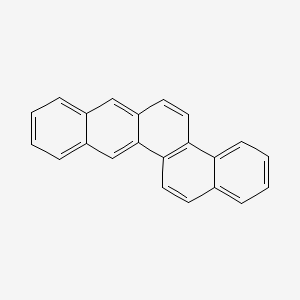

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pentacyclo[12.8.0.02,11.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14/c1-2-7-17-14-22-18(13-16(17)6-1)10-12-20-19-8-4-3-5-15(19)9-11-21(20)22/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGRIGYJXSQDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC5=CC=CC=C5C=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175664 | |

| Record name | Benzo(b)chrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214-17-5 | |

| Record name | Benzo[b]chrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(b)chrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000214175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[b]chrysene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo(b)chrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]chrysene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZO(B)CHRYSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ON074YM4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzo(b)chrysene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo(b)chrysene is a polycyclic aromatic hydrocarbon (PAH) composed of five fused benzene (B151609) rings.[1][2] It is a high-molecular-weight PAH with a pentacyclic angular structure.[1] This compound is of significant interest to researchers in environmental science, toxicology, and drug development due to its carcinogenic potential and its presence as an environmental contaminant.[2][3] this compound is typically formed from the incomplete combustion of organic materials, such as in tobacco smoke, grilled foods, and vehicle exhaust.[2][3] This technical guide provides a detailed overview of the chemical and physical properties of this compound, experimental protocols for its analysis, and insights into its metabolic activation.

Chemical and Physical Properties

This compound is a colorless to pale yellow solid at room temperature.[2] It is characterized by its high thermal stability, low solubility in polar solvents like water, and limited volatility.[1] It is, however, soluble in organic solvents such as dichloromethane (B109758) and acetone.[1]

Table 1: General Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₄ | [3][4] |

| Molecular Weight | 278.3466 g/mol | [4] |

| CAS Registry Number | 214-17-5 | [4] |

| IUPAC Name | pentacyclo[12.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene | [3] |

| Synonyms | 2,3-Benzochrysene, Benzo[c]tetraphene, 3,4-Benzotetraphene | [5] |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | Pale green-yellow leaves from xylene; Colorless or pale yellow solid | [1][5] |

| Melting Point | 293–294 °C | [1][4] |

| Boiling Point | ~524.7 °C at 760 mmHg | [1] |

| Water Solubility | 0.00162 mg/L at 25 °C | [5] |

| Vapor Pressure | 2.8 × 10⁻⁵ Pa at 25 °C | [5] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 7.11 | [3] |

| Enthalpy of Sublimation (ΔsubH) | 136.9 kJ/mol at 413 K | [1] |

| Ionization Energy | 7.14 ± 0.04 eV to 7.29 eV | [6] |

| Heat Capacity (Cp,gas at 298.15 K) | 283.9 ± 3.5 J/mol·K | [3] |

Table 3: Spectral Data References for this compound

| Spectral Data Type | Reference |

| Ultraviolet-Visible (UV/Vis) Absorption | [3][4] |

| Infrared (IR) Spectroscopy | [4] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | [5] |

| Mass Spectrometry (MS) | [4][7] |

| Fluorescence Emission Spectroscopy | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for accurate research. The following sections provide methodologies based on established techniques for PAHs.

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through various organic chemistry reactions. One common method is photochemical cyclization.

Protocol: Photochemical Synthesis of Chrysenes

This protocol is adapted from methods used for synthesizing chrysene (B1668918) derivatives and can be applied to this compound with appropriate starting materials.[8][9]

-

Starting Material Preparation: The synthesis typically begins with a Wittig reaction between a suitable naphthyl Wittig salt and a substituted benzaldehyde (B42025) to form a stilbenoid precursor.[9]

-

Photocyclization: The stilbenoid precursor is dissolved in a degassed solvent such as toluene.[8]

-

Reaction Conditions: A stoichiometric amount of an oxidizing agent, like iodine, is added to the solution.[8] The mixture is then irradiated with a UV lamp until the color of the iodine disappears, indicating the completion of the cyclization reaction.[8]

-

Workup: The solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization or column chromatography to yield the pure chrysene derivative.[8]

Purification of this compound

Purification is a critical step to obtain high-purity this compound for analytical standards and toxicological studies.

Protocol: Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus cold solvent.[10][11][12]

-

Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Benzene or xylene are suitable solvents.[1][5]

-

Dissolution: Dissolve the impure this compound in a minimal amount of the hot solvent to form a saturated solution.[13]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[11]

-

Crystallization: Allow the hot solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals.[13] Further cooling in an ice bath can maximize the yield.[13]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[11]

-

Drying: Dry the crystals to remove any residual solvent.[12]

Protocol: Column Chromatography

Column chromatography is a versatile technique for purifying and separating compounds from a mixture.

-

Stationary Phase Selection: A slurry of silica (B1680970) gel or alumina (B75360) is typically used as the stationary phase and packed into a glass column.[14]

-

Sample Loading: The crude this compound is dissolved in a minimum amount of a non-polar solvent and loaded onto the top of the column.

-

Elution: A solvent or a mixture of solvents (mobile phase) is passed through the column. The polarity of the solvent is gradually increased to elute the compounds based on their affinity for the stationary phase. For PAHs, a common elution sequence involves petroleum ether and dichloromethane in varying ratios.[14]

-

Fraction Collection: The eluate is collected in fractions, and the fractions containing the purified this compound are identified using techniques like thin-layer chromatography (TLC).

-

Solvent Evaporation: The solvent is evaporated from the desired fractions to yield the purified this compound.

Analytical Methods

Accurate quantification of this compound in various matrices is essential for environmental monitoring and toxicological assessment.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like PAHs.[15][16]

-

Sample Preparation: For environmental samples like soil or sediment, extraction is typically performed using a solvent mixture such as dichloromethane/acetone. The extract is then concentrated and may undergo a cleanup step.[17]

-

GC Separation:

-

Column: A capillary column suitable for PAH analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), is used.[15]

-

Injection: A splitless injection is commonly used for trace analysis.[16]

-

Oven Program: A temperature gradient is employed to separate the PAHs based on their boiling points. A typical program might start at a lower temperature (e.g., 90°C) and ramp up to a higher temperature (e.g., 320°C).[16]

-

Carrier Gas: Helium or hydrogen is used as the carrier gas.[18]

-

-

MS Detection:

-

Ionization: Electron ionization (EI) is the standard ionization technique.

-

Detection Mode: For high selectivity and sensitivity, selected ion monitoring (SIM) mode is used, where the mass spectrometer is set to detect specific ions characteristic of this compound (m/z 278).[18]

-

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations. Deuterated internal standards are often used to correct for matrix effects and variations in sample processing.[17]

Protocol: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a highly sensitive and selective method for the analysis of fluorescent compounds like PAHs.[19][20]

-

Sample Preparation: Similar to GC-MS, samples are extracted and cleaned up. A common extraction method for seafood is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.[20] The final extract is dissolved in a solvent compatible with the HPLC mobile phase, such as acetonitrile (B52724).[20]

-

HPLC Separation:

-

Fluorescence Detection:

-

Wavelengths: The fluorescence detector is set to the optimal excitation and emission wavelengths for this compound to maximize sensitivity and selectivity. The excitation and emission wavelengths are programmed to change during the chromatographic run to be optimal for each eluting PAH.[22]

-

-

Quantification: Similar to GC-MS, quantification is performed using a calibration curve generated from standard solutions.[19]

Biological Activity and Signaling Pathways

This compound is recognized for its carcinogenic potential, which is a result of its metabolic activation within biological systems.[3]

Metabolic Activation

Like many other PAHs, this compound is a procarcinogen, meaning it requires enzymatic conversion to become a carcinogen.[5] This bioactivation process is primarily carried out by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1.[4][5] The metabolic pathway involves the formation of reactive epoxide intermediates, which are then converted by epoxide hydrolase to diol epoxides.[1][5] These diol epoxides are the ultimate carcinogens that can covalently bind to DNA, forming DNA adducts.[1] The formation of these adducts can lead to mutations and initiate the process of carcinogenesis.[2]

Caption: Metabolic activation of this compound to a reactive diol epoxide.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The expression of the key metabolizing enzymes, CYP1A1 and CYP1B1, is regulated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[3][4] AhR is a ligand-activated transcription factor that resides in the cytoplasm in an inactive complex.[3][23] Upon binding of a ligand, such as a PAH, the AhR complex translocates to the nucleus, dissociates from its chaperones, and heterodimerizes with the AhR nuclear translocator (ARNT).[3][23] This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, including CYP1A1 and CYP1B1, leading to their increased transcription.[3]

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by PAHs.

Conclusion

This compound is a polycyclic aromatic hydrocarbon with well-defined chemical and physical properties that contribute to its environmental persistence and biological activity. Its carcinogenic potential is a direct consequence of its metabolic activation through the cytochrome P450 system, which is regulated by the AhR signaling pathway. The experimental protocols outlined in this guide provide a foundation for the accurate synthesis, purification, and analysis of this compound, which is essential for ongoing research into its toxicology and for monitoring its presence in the environment. A thorough understanding of these aspects is critical for assessing the risks it poses to human health and for the development of potential strategies for mitigation and remediation.

References

- 1. Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic activation of polycyclic aromatic hydrocarbon trans-dihydrodiols by ubiquitously expressed aldehyde reductase (AKR1A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. westfield.ma.edu [westfield.ma.edu]

- 14. cup.edu.cn [cup.edu.cn]

- 15. agilent.com [agilent.com]

- 16. shimadzu.com [shimadzu.com]

- 17. mdpi.com [mdpi.com]

- 18. hpst.cz [hpst.cz]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. fda.gov [fda.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. tools.thermofisher.com [tools.thermofisher.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure of Benzo(b)chrysene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo(b)chrysene is a polycyclic aromatic hydrocarbon (PAH) consisting of five fused benzene (B151609) rings.[1] As a member of the PAH family, it is formed from the incomplete combustion of organic materials and is found in the environment as a pollutant.[2] Its molecular structure and physicochemical properties are of significant interest to researchers in environmental science, toxicology, and materials science due to its potential carcinogenicity and its applications in organic electronics. This guide provides a comprehensive overview of the structure of this compound, including its chemical and physical properties, and detailed experimental protocols for its analysis.

Molecular Structure and Properties

This compound is a pentacyclic aromatic hydrocarbon with the chemical formula C₂₂H₁₄.[3] Its structure consists of a chrysene (B1668918) core with an additional benzene ring fused at the [b] position. This fusion results in a compact and planar arrangement of the aromatic rings.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | pentacyclo[12.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene | [3] |

| CAS Number | 214-17-5 | [4][5] |

| Molecular Formula | C₂₂H₁₄ | [3][5] |

| Molecular Weight | 278.35 g/mol | [3][5] |

| Appearance | Colorless to pale yellow solid | [2] |

| Melting Point | 293.85 °C | [5] |

| Boiling Point | 524.7 °C at 760 mmHg | [5] |

| Density | 1.232 g/cm³ | [5] |

| Solubility | Poorly soluble in water, soluble in organic solvents. | [2] |

Below is a diagram representing the molecular structure of this compound.

Caption: 2D representation of the this compound molecule.

Experimental Protocols

Synthesis

Purification

Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is crucial and should be one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] Common solvents for the recrystallization of PAHs include ethanol, hexane (B92381)/acetone, and hexane/THF mixtures.[8]

Column Chromatography: For further purification, column chromatography is often employed. For PAHs, a common setup involves a silica (B1680970) gel or alumina (B75360) stationary phase with a non-polar mobile phase, such as a mixture of hexane and dichloromethane.[9] The separation is based on the differential adsorption of the compound and impurities onto the stationary phase.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For PAH analysis, a capillary column with a "5% phenyl-type" stationary phase is commonly used.[10]

High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence or UV detection is another widely used method for the analysis of PAHs.[11] Reversed-phase columns, such as C18 or specialized PAH columns, are typically used with a mobile phase gradient of water and acetonitrile (B52724) or methanol.[11][12]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR data for this compound were not found in the provided search results, data for the related compound chrysene and a substituted derivative of benzo[g]chrysene (B86070) are available and can provide insights into the expected spectral features. For chrysene, ¹H NMR signals appear in the aromatic region, with characteristic chemical shifts and coupling constants for the different protons.[13] Similarly, the ¹³C NMR spectrum of chrysene shows distinct resonances for the different carbon atoms in the molecule.[1][14]

Infrared (IR) Spectroscopy: The IR spectrum of this compound, like other aromatic hydrocarbons, is characterized by C-H stretching vibrations of the aromatic rings, which typically appear in the region of 3100-3000 cm⁻¹.[4] Aromatic C=C stretching vibrations are observed in the 1600-1400 cm⁻¹ region.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound exhibits characteristic absorption bands in the UV-Vis region due to π-π* electronic transitions within its extended aromatic system.[15] While specific absorption maxima in cyclohexane (B81311) were not detailed in the search results, the NIST WebBook is a resource for such data.[16] The UV-Vis spectrum is a valuable tool for confirming the identity and purity of the compound.

Crystallographic Data

Detailed crystallographic data, such as a Crystallographic Information File (CIF), for this compound was not found in the provided search results. However, the crystal structure of the related isomer, Benzo(g)chrysene, has been reported, providing an example of the packing of such molecules in the solid state.[9] X-ray diffraction studies on chrysene have also been conducted.[17]

Logical Relationships and Workflows

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: A flowchart outlining the key stages in the synthesis, purification, and characterization of this compound.

References

- 1. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 214-17-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C22H14 | CID 9163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzo[b]chrysene [webbook.nist.gov]

- 5. lookchem.com [lookchem.com]

- 6. mdpi.com [mdpi.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. Benzo(G)chrysene | C22H14 | CID 9140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. agilent.com [agilent.com]

- 13. Chrysene(218-01-9) 1H NMR spectrum [chemicalbook.com]

- 14. Chrysene(218-01-9) 13C NMR spectrum [chemicalbook.com]

- 15. Buy this compound | 214-17-5 [smolecule.com]

- 16. Benzo[b]chrysene [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Natural Sources and Formation of Benzo(b)chrysene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo(b)chrysene is a polycyclic aromatic hydrocarbon (PAH) consisting of five fused benzene (B151609) rings. As a member of the PAH family, it is recognized for its potential carcinogenic and mutagenic properties, making it a compound of significant interest in environmental science, toxicology, and drug development. This technical guide provides a comprehensive overview of the natural sources of this compound and the intricate pathways through which it is formed.

Natural Sources of this compound

This compound is not produced commercially but is a ubiquitous environmental contaminant originating from both natural and anthropogenic processes involving the incomplete combustion of organic materials.

1. Fossil Fuels: Crude oil and coal are significant natural reservoirs of a wide array of PAHs, including this compound.[1][2][3][4][5] Its presence in these fossil fuels is a result of the geological processes of diagenesis and catagenesis of organic matter over millions of years. Consequently, activities involving the extraction, refining, and utilization of crude oil and coal, such as at petroleum refineries and coal tar production facilities, are major sources of its release into the environment.[1][6]

2. Incomplete Combustion: The primary mechanism for the formation of this compound is the incomplete combustion of organic matter at high temperatures. This process, known as pyrolysis and pyrosynthesis, generates a complex mixture of PAHs.[7] Natural sources of such combustion include forest and volcanic eruptions.[7] Anthropogenic sources are more prevalent and include:

-

Vehicle Emissions: Both gasoline and diesel engine exhaust are significant contributors of this compound to the atmosphere.[1][4][8][9][10][11][12][13]

-

Industrial Processes: Emissions from industrial activities such as coal coking, asphalt (B605645) production, and waste incineration are major sources.[6][14]

-

Tobacco Smoke: this compound is a constituent of tobacco smoke, posing a direct exposure risk to smokers.[15]

Quantitative Data on this compound and Isomers in Natural Sources

Quantitative data for this compound is often reported as part of the broader analysis of PAHs. Due to analytical challenges in separating isomers, data is sometimes presented for chrysene (B1668918), a structural isomer of this compound. The following table summarizes available quantitative data for chrysene and, where available, this compound in various natural sources. It is important to note that the concentration of specific PAHs can vary significantly depending on the source material and the conditions of formation or analysis.

| Source | Matrix | Analyte | Concentration Range | Reference(s) |

| Fossil Fuels | ||||

| Coal Tar | Chrysene | 66 mg/kg | [8] | |

| Creosote | Chrysene | 0.5 - 6 mg/kg | [16] | |

| Combustion Products | ||||

| Diesel Engine Exhaust | Chrysene | 19.25 - 65.2 ng/µL | [9] | |

| Gasoline Engine Exhaust | Chrysene | 2.25 - 17.32 ng/µL | [9] |

Formation Pathways of this compound

The formation of this compound, like other high-molecular-weight PAHs, occurs through complex chemical reactions at high temperatures in oxygen-deficient environments. The primary mechanisms involve the pyrosynthesis from smaller hydrocarbon fragments. One of the proposed pathways involves the growth from smaller PAHs, such as chrysene, through the addition of smaller molecules like acetylene.

A key mechanism is the Hydrogen-Abstraction/Acetylene-Addition (HACA) pathway, which is a widely accepted model for the growth of PAHs.[2][17] Another relevant mechanism is the Methyl-Addition/Cyclization (MAC) mechanism.[7] The formation of benzo[a]pyrene (B130552) from chrysene has been computationally studied and provides a strong model for the formation of other benz-fused chrysenes.[7][18][19][20] The following diagram illustrates a plausible formation pathway for a benzo-fused chrysene derivative from chrysene, based on these established mechanisms.

Experimental Protocols

The analysis of this compound in environmental and biological matrices typically involves extraction, cleanup, and instrumental analysis. The following are detailed methodologies for key experiments.

Sample Extraction from Solid Matrices (Soil and Sediment)

a) Soxhlet Extraction (Modified from EPA Method 3540C) [15]

This is a classical and robust method for the extraction of semi-volatile organic compounds from solid matrices.

-

Sample Preparation: Air-dry the soil or sediment sample and sieve to remove large debris. Homogenize the sample thoroughly. Mix approximately 10 g of the homogenized sample with an equal amount of anhydrous sodium sulfate (B86663) to remove residual moisture.

-

Extraction: Place the sample mixture in a cellulose (B213188) extraction thimble and insert it into a Soxhlet extractor. Add a suitable solvent, such as dichloromethane (B109758) (DCM) or a 1:1 (v/v) mixture of acetone (B3395972) and hexane (B92381), to the boiling flask.[15] Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.

-

Concentration: After extraction, allow the apparatus to cool. Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

b) Ultrasonic-Assisted Extraction (UAE) (Modified from EPA Method 3550C) [9][11][21][22][23][24][25]

This method offers a faster alternative to Soxhlet extraction with comparable efficiency for many PAHs.

-

Sample Preparation: Homogenize the sample as described for Soxhlet extraction. Place approximately 2-5 g of the sample into a glass centrifuge tube or beaker.

-

Extraction: Add a suitable extraction solvent, such as a 1:1 (v/v) mixture of n-hexane and acetone.[21] Place the sample in an ultrasonic bath and sonicate for a specified period, typically 15-60 minutes.[17][23] The process may be repeated with fresh solvent for exhaustive extraction.

-

Separation and Concentration: After sonication, centrifuge the sample to separate the extract from the solid matrix. Decant the supernatant and concentrate it as described for Soxhlet extraction.

Sample Cleanup

Crude extracts often contain interfering compounds that need to be removed prior to instrumental analysis. Solid-phase extraction (SPE) with silica (B1680970) gel is a common cleanup method.

-

Column Preparation: Prepare a chromatography column packed with activated silica gel.

-

Elution: Apply the concentrated extract to the top of the column. Elute the PAHs with a non-polar solvent such as hexane or a mixture of hexane and dichloromethane. The more polar interfering compounds will be retained on the silica gel.

-

Concentration: Collect the eluate containing the PAHs and concentrate it to a final volume suitable for analysis.

Instrumental Analysis

a) Gas Chromatography-Mass Spectrometry (GC-MS) [10][23][26][27][28][29]

GC-MS is a powerful technique for the separation and identification of PAHs, including isomer-specific analysis.

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms or equivalent) coupled to a mass spectrometer.

-

Injection: Inject a small volume (e.g., 1 µL) of the final extract into the GC inlet in splitless mode.

-

GC Conditions:

-

Oven Temperature Program: Start at a low temperature (e.g., 60-80°C), ramp to a high temperature (e.g., 300-320°C) to elute the high-molecular-weight PAHs.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) is often used for enhanced sensitivity and selectivity. Monitor the characteristic ions for this compound (m/z 278, 139).[10]

-

b) High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) [1][3][24][25][27][30][31][32]

HPLC-FLD is a highly sensitive and selective method for the analysis of fluorescent PAHs like this compound.

-

Instrumentation: A high-performance liquid chromatograph equipped with a fluorescence detector.

-

Column: A C18 reversed-phase column is typically used for PAH separation.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.

-

Injection: Inject a small volume (e.g., 10-20 µL) of the final extract.

-

Fluorescence Detection: Set the excitation and emission wavelengths specific for this compound to maximize sensitivity and selectivity. The optimal wavelengths should be determined empirically but are generally in the UV range for excitation and the visible range for emission.

-

Quantification: Quantify the concentration of this compound by comparing the peak area in the sample chromatogram to a calibration curve generated from standards of known concentrations.

Disclaimer

This document is intended for informational purposes for a technical audience. The information provided is based on a review of available scientific literature. The experimental protocols are generalized and may require optimization for specific sample matrices and analytical instrumentation. Always follow appropriate safety procedures when handling chemicals and conducting experiments.

References

- 1. scielo.br [scielo.br]

- 2. dspace.kmf.uz.ua [dspace.kmf.uz.ua]

- 3. Pitch, coal tar, high-temp. and Determination of PAHs: Phenanthrene (85-01-8); Anthracene (120-12-7); Pyrene (129-00-0); Chrysene (218-01-9); Benzo-a-pyrene (50-32-8) - analysis - Analytice [analytice.com]

- 4. pjoes.com [pjoes.com]

- 5. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. COAL TAR PITCH VOLATILES (BENZENE-SOLUBLE FRACTION), (PYRENE, PHENANTHRENE, ACRIDINE, CHRYSENE, ANTHRACENE AND BENZO(A)PYRENE) | Occupational Safety and Health Administration [osha.gov]

- 7. agilent.com [agilent.com]

- 8. agilent.com [agilent.com]

- 9. journals.pan.pl [journals.pan.pl]

- 10. Diesel Exhaust Particulate Characterization for Poly Aromatic Hydrocarbons and Benzene Soluble Fraction [legacy.sae.org]

- 11. Ultrasonic-Assisted Extraction to Release Heavy Metals from Contaminated Soil -Journal of Industrial and Engineering Chemistry | Korea Science [koreascience.kr]

- 12. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 13. australasiantransportresearchforum.org.au [australasiantransportresearchforum.org.au]

- 14. CHRYSENE | Occupational Safety and Health Administration [osha.gov]

- 15. Benzo(G)chrysene | C22H14 | CID 9140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Chrysene - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Figure 2 from Formation Mechanism of Benzo(a)pyrene: One of the Most Carcinogenic Polycyclic Aromatic Hydrocarbons (PAH) | Semantic Scholar [semanticscholar.org]

- 20. Formation Mechanism of Benzo(a)pyrene: One of the Most Carcinogenic Polycyclic Aromatic Hydrocarbons (PAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. library.dphen1.com [library.dphen1.com]

- 23. gcms.cz [gcms.cz]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. tdi-bi.com [tdi-bi.com]

- 28. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 29. shimadzu.com [shimadzu.com]

- 30. agilent.com [agilent.com]

- 31. researchgate.net [researchgate.net]

- 32. fda.gov [fda.gov]

Benzo(b)chrysene: An In-Depth Technical Guide to its Environmental Persistence and Degradation

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Executive Summary

Benzo(b)chrysene, a high molecular weight polycyclic aromatic hydrocarbon (PAH), is a persistent environmental contaminant of significant concern due to its potential carcinogenicity. This technical guide provides a comprehensive overview of the current scientific understanding of its environmental fate, focusing on its persistence and degradation pathways. Due to a paucity of research specifically on this compound, this guide incorporates analogous data from closely related PAHs, primarily Chrysene and Benzo(a)pyrene, to provide a holistic view. Quantitative data on degradation kinetics are summarized, and detailed experimental protocols for studying its environmental persistence are outlined. Visualizations of key processes are provided to facilitate a deeper understanding of the complex interactions governing the fate of this compound in the environment.

Introduction

This compound is a five-ring polycyclic aromatic hydrocarbon (PAH) primarily formed from the incomplete combustion of organic materials.[1] Its chemical structure, characterized by a fused ring system, contributes to its high hydrophobicity and low aqueous solubility, leading to its strong association with particulate matter, soil, and sediment in the environment.[1][2] The environmental persistence of this compound, coupled with its toxicological profile, necessitates a thorough understanding of its degradation mechanisms to assess its long-term environmental risk and develop effective remediation strategies.

This guide synthesizes the available scientific literature on the environmental persistence and degradation of this compound, with a focus on providing researchers, scientists, and drug development professionals with a detailed technical resource.

Physicochemical Properties

The environmental behavior of this compound is largely dictated by its physicochemical properties. Its high molecular weight and low water solubility result in a strong tendency to partition from aqueous phases to organic matter in soil and sediment.

| Property | Value | Unit | Reference |

| Molecular Formula | C₂₂H₁₄ | [2] | |

| Molecular Weight | 278.35 | g/mol | [2] |

| Water Solubility | Very low (estimated) | mg/L | [1] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 6.58 (estimated) | ||

| Vapor Pressure | 1.3 x 10⁻⁹ | mmHg at 25°C |

Environmental Persistence and Half-Life

This compound is classified as a persistent organic pollutant. Its multi-ring aromatic structure is resistant to degradation, leading to long residence times in various environmental compartments. The half-life of this compound can vary significantly depending on the environmental matrix, microbial activity, and presence of light.

Table 1: Environmental Half-Life of this compound and Related PAHs

| Environmental Compartment | Compound | Half-Life | Conditions | Reference |

| Soil | Chrysene | 2.72 - 1.02 | Aerobic soil die-away test | [3] |

| Soil | Chrysene | 16 | months (abiotic, dark, sandy loam) | [3] |

| Soil | Chrysene | 7 | years (biodegradation, sandy loam) | [3] |

| Water (Shallow) | Chrysene | >2.5 | years | [4] |

| Water (Deep) | Chrysene | ~5 | years | [4] |

| Sediment (Shallow) | Pyrene | ~9 | years | [4] |

| Sediment (Deep) | Pyrene | ~16 | years | [4] |

Degradation Pathways

The degradation of this compound in the environment proceeds through both biotic and abiotic pathways.

Biotic Degradation (Biodegradation)

Microbial degradation is a key process in the natural attenuation of this compound. A variety of bacteria and fungi have been shown to degrade high molecular weight PAHs. The initial step in the aerobic biodegradation of PAHs is typically the oxidation of the aromatic ring by dioxygenase enzymes to form dihydrodiols. These intermediates are then further metabolized through a series of reactions. While specific pathways for this compound are not well-elucidated, the degradation of the analogous compound Benzo(a)pyrene is known to proceed via pathways that can lead to the formation of chrysene-4,5-dicarboxylic acid.[5] The general consensus for high molecular weight PAHs points towards a phthalic acid pathway.[6]

Anaerobic degradation of PAHs, including larger compounds, has been documented, particularly under sulfate-reducing, methanogenic, and nitrate-reducing conditions in sediments.[7][8] This process is generally slower than aerobic degradation.

References

- 1. Analytical methods for determining metabolites of polycyclic aromatic hydrocarbon (PAH) pollutants in fish bile: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Persistence profile of polyaromatic hydrocarbons in shallow and deep Gulf waters and sediments: effect of water temperature and sediment-water partitioning characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Degradation of Chrysene by Enriched Bacterial Consortium [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. leslieshor.com [leslieshor.com]

Toxicological Profile of Benzo(b)chrysene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the available toxicological information for Benzo(b)chrysene. It is intended for informational purposes for a scientific audience and should not be used for regulatory decision-making without consulting primary literature and regulatory agency assessments. A significant lack of specific quantitative toxicological data for this compound exists in publicly available literature and databases.

Executive Summary

This compound is a polycyclic aromatic hydrocarbon (PAH) consisting of five fused benzene (B151609) rings.[1] Like other PAHs, it is formed from the incomplete combustion of organic materials.[1] While extensive toxicological data for many PAHs exist, specific quantitative data for this compound is limited. This guide summarizes the available information on its chemical properties, metabolism, and toxicological effects, drawing comparisons with related PAHs where necessary to infer potential mechanisms of action.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of a compound is fundamental to assessing its toxicological profile.

| Property | Value | Reference |

| Chemical Formula | C₂₂H₁₄ | [2] |

| Molecular Weight | 278.3 g/mol | [2] |

| CAS Number | 214-17-5 | [3] |

| Appearance | Pale-yellow leaflets | [4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Water Solubility | Insoluble | [1] |

| Log Kow | Not available | |

| Vapor Pressure | 1.41E-10 mmHg at 25°C | [4] |

Toxicological Data

| Parameter | Species | Route | Value | Reference |

| LD₅₀ (Acute Lethality) | Not available | Not available | Not available | |

| NOAEL (No-Observed-Adverse-Effect Level) | Not available | Not available | Not available | |

| LOAEL (Lowest-Observed-Adverse-Effect Level) | Not available | Not available | Not available |

Carcinogenicity:

The International Agency for Research on Cancer (IARC) has classified this compound as Group 3: Not classifiable as to its carcinogenicity to humans .[2][5][6] This classification indicates that there is inadequate evidence of carcinogenicity in humans and inadequate or limited evidence in experimental animals.

Genotoxicity:

Specific genotoxicity data for this compound is limited. However, PAHs as a class are known to be genotoxic, primarily through the formation of DNA adducts following metabolic activation. It is plausible that this compound shares this mechanism.

Hazard Classification:

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as STOT SE 2 , indicating it may cause damage to organs through single exposure.[2]

Metabolism and Mechanism of Toxicity

The primary mechanism of toxicity for many PAHs involves metabolic activation to reactive intermediates that can covalently bind to cellular macromolecules, including DNA. This process is largely mediated by cytochrome P450 (CYP) enzymes and the Aryl Hydrocarbon Receptor (AhR).

Metabolic Activation Pathway

The metabolic activation of PAHs is a multi-step process. While the specific enzymes involved in this compound metabolism have not been fully elucidated, the general pathway is expected to be similar to that of other PAHs.

Figure 1: Generalized metabolic activation pathway of PAHs.

Role of the Aryl Hydrocarbon Receptor (AhR)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxicity of many PAHs. Upon binding to a PAH, the AhR translocates to the nucleus and induces the expression of genes involved in xenobiotic metabolism, including CYP1A1, CYP1A2, and CYP1B1.

Figure 2: Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine.

Figure 3: Generalized workflow for the Ames test.

In Vivo Micronucleus Assay

The in vivo micronucleus assay is used to detect the genotoxic potential of a substance in hematopoietic cells of rodents.

Figure 4: Generalized workflow for the in vivo micronucleus assay.

Conclusion and Future Directions

The toxicological profile of this compound is currently incomplete due to a lack of specific quantitative data. Based on its classification as a PAH and its GHS hazard designation, it should be handled with appropriate caution in a research setting. Future research should focus on conducting standardized toxicological assays to determine key parameters such as LD₅₀, NOAEL, and LOAEL values. Furthermore, detailed studies on its metabolism, genotoxicity, and carcinogenicity are warranted to provide a more complete understanding of its potential risks to human health. Elucidating the specific CYP enzymes involved in its metabolic activation and characterizing the resulting DNA adducts would be critical steps in this process.

References

- 1. CAS 214-17-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C22H14 | CID 9163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accustandard.com [accustandard.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. dtsc.ca.gov [dtsc.ca.gov]

Carcinogenic Potential of Benzo(b)chrysene and Its Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carcinogenic potential of Benzo(b)chrysene and its isomers. The document summarizes key quantitative data, details experimental protocols, and visualizes the critical signaling pathways involved in their mechanism of action.

Comparative Carcinogenicity of this compound and Its Isomers

The carcinogenic potency of chrysene (B1668918) and its derivatives varies significantly depending on the specific isomer.[1] The position of methyl groups and the arrangement of the benzene (B151609) rings influence their metabolic activation and interaction with cellular macromolecules.[2] 5-Methylchrysene has been identified as a particularly potent carcinogen, with activity comparable to the well-known carcinogen benzo[a]pyrene.[1] In contrast, the parent compound chrysene and other methyl isomers generally exhibit weaker carcinogenic or tumor-initiating activity.[1][3]

Tumorigenicity Data in Mouse Skin Models

The mouse skin initiation-promotion assay is a widely used model to assess the carcinogenic potential of polycyclic aromatic hydrocarbons (PAHs).[4] In these studies, a single dose of an initiator (the PAH) is applied to the skin, followed by repeated applications of a tumor promoter. The incidence and multiplicity of skin tumors are then recorded over time.

| Compound | Dosing Regimen (Initiator) | Tumor Incidence (%) | Tumors per Mouse | Reference |

| Chrysene | 1.0 mg | 60% | 2.1 | [3] |

| 5-Methylchrysene | 3 µg (10 doses) | 100% (20 mice with tumors) | 2.25 (45 tumors in 20 mice) | [1] |

| 6-Nitrochrysene | 1.0 mg | 60% | 2.1 | [3] |

| Benzo[a]pyrene (BaP) | 0.05 mg | Not specified | Not specified | [3] |

| Dibenzo[def,p]chrysene (DBC) | 4 nmol | 100% | >4 times that of BaP (400 nmol) | [4] |

Note: Experimental conditions and mouse strains may vary between studies, affecting direct comparability.

Mutagenicity in the Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[5] A positive result indicates that the chemical can cause mutations in the DNA of the test organism, suggesting it may also be a carcinogen.[5] For many PAHs, metabolic activation with a liver extract (S9 fraction) is necessary to observe a mutagenic effect.[2]

| Compound | Salmonella Strain(s) | Metabolic Activation (S9) | Result | Reference |

| Chrysene | TA100, TA98 | Required | Positive | [6][7] |

| 1-Methylchrysene | Not specified | Required | Mutagenic | [2] |

| 2-Methylchrysene | Not specified | Required | Weakly Positive | [2][6] |

| 3-Methylchrysene | Not specified | Required | Weakly Positive | [2][6] |

| 4-Methylchrysene | Not specified | Required | Positive | [6] |

| 5-Methylchrysene | Not specified | Required | Positive | [6] |

| 6-Methylchrysene | Not specified | Required | Not specified | [6] |

| Benzo[c]chrysene (B89444) | Not specified | Required | Positive | [6] |

DNA Adduct Formation

The formation of covalent adducts between PAH metabolites and DNA is considered a critical initiating event in chemical carcinogenesis.[8] The levels and persistence of these adducts can correlate with the carcinogenic potential of the parent compound.[9]

| Compound | Tissue/Cell Type | Adduct Level (fmol/µg DNA) | Reference |

| Benzo[c]chrysene | Mouse Epidermis | 0.89 | [9] |

| Benzo[g]chrysene (B86070) | Mouse Epidermis | 6.55 | [10] |

Experimental Protocols

Mouse Skin Carcinogenesis Assay (Initiation-Promotion Protocol)

This protocol is a standard method for evaluating the carcinogenic potential of PAHs on skin.[4]

Animals: Female SENCAR or FVB/N mice, typically 6-8 weeks old.

Initiation:

-

The dorsal skin of the mice is shaved.

-

A single topical dose of the test compound (e.g., chrysene isomer) dissolved in a suitable solvent (e.g., acetone) is applied to the shaved area.

-

Control groups receive the solvent only.

Promotion:

-

Two weeks after initiation, the promotion phase begins.

-

A solution of a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area, typically twice a week.

-

Promotion continues for a period of 20-30 weeks.

Tumor Observation and Data Collection:

-

Mice are observed weekly for the appearance of skin papillomas.

-

The number and size of tumors are recorded for each animal.

-

The study is terminated at a predetermined time point, and skin tumors are histopathologically examined to confirm the diagnosis and assess for malignant progression.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. benchchem.com [benchchem.com]

- 3. Comparative tumor initiating activity on mouse skin of 6-nitrobenzo[a]pyrene, 6-nitrochrysene, 3-nitroperylene, 1-nitropyrene and their parent hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polycyclic aromatic hydrocarbons as skin carcinogens: Comparison of benzo[a]pyrene, dibenzo[def,p]chrysene and three environmental mixtures in the FVB/N mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ames test - Wikipedia [en.wikipedia.org]

- 6. Mutagenicity of chrysene, its methyl and benzo derivatives, and their interactions with cytochromes P-450 and the Ah-receptor; relevance to their carcinogenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Covalent DNA adducts formed by benzo[c]chrysene in mouse epidermis and by benzo[c]chrysene fjord-region diol epoxides reacted with DNA and polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Covalent DNA adducts formed in mouse epidermis by benzo[g]chrysene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Occurrence of Benzo(b)chrysene in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental occurrence of Benzo(b)chrysene, a polycyclic aromatic hydrocarbon (PAH) of significant toxicological concern. This document details its presence in various environmental matrices, outlines standard analytical methodologies, and illustrates key biological pathways.

Introduction to this compound

This compound is a high molecular weight polycyclic aromatic hydrocarbon (PAH) consisting of five fused aromatic rings.[1] It is not produced commercially but is formed as a byproduct of the incomplete combustion of organic materials.[1][2] Consequently, it is a ubiquitous environmental contaminant found in air, water, soil, and sediment.[1] Major anthropogenic sources include industrial emissions, vehicle exhaust, and the burning of fossil fuels like coal and diesel.[2][3]

Due to its chemical structure, this compound is persistent in the environment, can bioaccumulate in food chains, and exhibits carcinogenic and mutagenic properties.[1][4] Its presence in the environment is often monitored as an indicator of PAH pollution and the associated health risks to humans and ecosystems.[1][5]

Occurrence in Environmental Matrices

This compound has been detected in various environmental compartments worldwide. Its concentration varies significantly depending on the proximity to emission sources.

2.1 Air PAHs like chrysene (B1668918) are frequently found as airborne particulates, making inhalation a primary route of human exposure.[6] Atmospheric concentrations are influenced by industrial activities and traffic density. For instance, in urban areas, chrysene has been detected in ambient air at concentrations ranging from the low nanograms per cubic meter to higher levels depending on the location and season.[6][7] Studies in New York City have shown that PAH concentrations, including those with a molecular weight similar to this compound, are significantly higher during the heating season.[8]

2.2 Water Due to their low solubility, PAHs are typically not found in high concentrations in water.[9][10] However, their presence in surface or groundwater can indicate significant pollution from industrial effluents, agricultural runoff, or atmospheric deposition.[1][9] For example, a study in Nigeria reported the concentration of chrysene in groundwater as 8.941x10⁻⁵ mg/L and in surface water as 2.203x10⁻⁵ mg/L.[9]

2.3 Soil Soil acts as a major sink for atmospheric PAHs. Contamination often results from the deposition of airborne particles from industrial and urban areas.[2] Consequently, soils near industrial sites, such as coking plants and oil refineries, and high-traffic areas can exhibit significantly elevated concentrations of PAHs.[2][11][12] Concentrations of PAHs in surface soils can range from nanograms to milligrams per gram of dried soil, depending on the level of contamination.[13] In some industrial zones, the total concentration of 16 priority PAHs has been found to be heavily contaminated, with mean values around 1.99 mg/kg.[2]

2.4 Sediment Sediments are the ultimate environmental sink for persistent hydrophobic compounds like this compound.[1][14] PAHs in aquatic environments rapidly adsorb to particulate matter and settle into the sediment.[14][15] The composition of PAHs in sediment can reflect historical and ongoing pollution sources.[15] Concentrations in marine and estuarine sediments can vary widely, with higher levels typically found in harbors and areas with significant industrial or shipping activity.[15][16]

Quantitative Data on this compound and Related PAHs

The following table summarizes representative concentrations of chrysene (often analyzed alongside or as a proxy for this compound) and other PAHs in various environmental samples.

| Environmental Matrix | Location/Study Details | Analyte | Concentration Range | Reference |

| Air | Suburban, UK | Chrysene | 4 - 7 ng/m³ | [7] |

| Air | New York City, USA (Heating Season) | Sum of 8 PAHs (MW ≥ 228) | Geometric Mean (Outdoor): ~1.5 ng/m³ | [8] |

| Air | Cincinnati, USA (Urban) | Chrysene | 0.0032 - 0.006 µg/m³ | [6] |

| Air | Diesel-trafficked Area | Chrysene | 0.0032 µg/m³ | [6] |

| Groundwater | Betem, Rivers State, Nigeria | Chrysene | 8.941 x 10⁻⁵ mg/L | [9] |

| Surface Water | Betem, Rivers State, Nigeria | Chrysene | 2.203 x 10⁻⁵ mg/L | [9] |

| Soil | New England, USA (Urban) | Total Carcinogenic PAHs | Upper 95% CI on Mean: 12 mg/kg | [4] |

| Soil | Port Bay Region, USA (Terrestrial Surface) | Total PAHs | 73.6 - 140.6 ng/g (dry weight) | [13] |

| Soil | Banja Luka, Bosnia & Herzegovina (Industrial) | Total PAHs | 0.356 - 11.49 mg/kg | [2] |

| Sediment | Marine Sediments, Kitimat, BC | Chrysene | <10 - 195 ng/g (dry weight) | [15] |

| Sediment | Middle Adriatic Sea | Total PAHs | Concentrations decrease with distance from coast | [17] |

Experimental Protocols for Analysis

The analysis of this compound in environmental samples involves a multi-step process including sample collection, extraction, cleanup, and instrumental analysis.

4.1 Sample Collection

-

Air: High-volume air samplers are used to draw a known volume of air through a filter (e.g., glass fiber) to collect particulate-bound PAHs.

-

Water: Grab samples are collected in amber glass bottles to prevent photodegradation. Large volumes may be passed through a solid-phase extraction (SPE) disk in the field.

-

Soil and Sediment: Surface samples are typically collected using stainless steel scoops or spoons. Core samples can be taken to analyze historical deposition. Samples are stored in glass jars and often frozen prior to analysis.

4.2 Extraction The goal of extraction is to isolate PAHs from the complex sample matrix.

-

Solid-Phase Extraction (SPE): This is a common method for water samples and for the cleanup of sample extracts.[18] The sample is passed through a cartridge containing a solid adsorbent (e.g., C18-bonded silica), which retains the PAHs. The PAHs are then eluted with a small volume of an organic solvent.[18]

-

Soxhlet Extraction: A traditional and robust method for solid samples like soil and sediment. The sample is placed in a thimble and continuously extracted with a boiling solvent (e.g., hexane (B92381) or dichloromethane) over several hours.

-

Ultrasonic Extraction (Sonication): A faster alternative to Soxhlet for solid samples. The sample is mixed with an extraction solvent and subjected to high-frequency ultrasound to facilitate the transfer of PAHs into the solvent.[11]

-

Pressurized Liquid Extraction (PLE): An automated method that uses elevated temperatures and pressures to extract PAHs from solid samples quickly and with less solvent than traditional methods.[18]

4.3 Extract Cleanup Crude extracts from environmental samples contain many interfering compounds that must be removed before instrumental analysis.

-

Silica (B1680970) Gel Chromatography: A common cleanup technique where the extract is passed through a column packed with silica gel.[18] Different fractions are collected, separating PAHs from more polar interferences.

-

Gel Permeation Chromatography (GPC): Used to remove high molecular weight interferences like lipids from biological and soil extracts.[19]

4.4 Instrumental Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence (FLD) or ultraviolet (UV) detectors, is a widely used technique for the analysis of PAHs.[19][20] Fluorescence detection is particularly sensitive and selective for many PAHs.[20] Reverse-phase columns (e.g., C18) are typically used to separate the compounds.[20]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both the separation and identification of PAHs.[11][20] The gas chromatograph separates the individual PAHs, which are then detected and identified by the mass spectrometer based on their unique mass-to-charge ratio and fragmentation patterns.[20] It is particularly useful for confirming the identity of compounds in complex mixtures.[21]

Toxicology and Signaling Pathways

This compound, like many other high molecular weight PAHs, is not directly toxic. It requires metabolic activation to exert its carcinogenic and mutagenic effects.[1][22] This process is primarily mediated by cytochrome P450 (CYP) enzymes.[1]

The general pathway involves the enzymatic conversion of the parent PAH into highly reactive diol epoxides.[22][23] These electrophilic metabolites can then covalently bind to cellular macromolecules, most importantly DNA, to form DNA adducts.[1][22] These adducts can lead to mutations during DNA replication, which is a critical initiating event in chemical carcinogenesis.[1][22] The activation of the DNA damage response pathway is a key cellular response to this type of genetic damage.[22][24]

Caption: Metabolic activation pathway of a representative PAH leading to DNA adduct formation.

Standardized Analytical Workflow

The logical process for analyzing this compound in an environmental sample follows a standardized workflow from collection to data interpretation. This ensures reproducibility and accuracy of the results.

Caption: General experimental workflow for the analysis of this compound.

Conclusion

This compound is a significant environmental pollutant originating from combustion processes. Its widespread presence in air, water, soil, and sediment poses a potential risk to environmental and human health due to its persistence and carcinogenic properties. Accurate monitoring of this compound and related PAHs is crucial for assessing environmental quality and understanding human exposure. This requires robust and validated analytical methods, including effective extraction and cleanup procedures coupled with sensitive instrumental techniques like HPLC-FLD and GC-MS. Further research into its environmental fate, transport, and toxicological effects is essential for developing effective risk management and remediation strategies.

References

- 1. Buy this compound | 214-17-5 [smolecule.com]

- 2. pjoes.com [pjoes.com]

- 3. Monitoring of environmental exposure to polycyclic aromatic hydrocarbons: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsdynamics.com [rsdynamics.com]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. An appraisal of relative airborne sub-urban concentrations of polycyclic aromatic hydrocarbons monitored indoors and outdoors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. who.int [who.int]

- 11. epe.pwr.edu.pl [epe.pwr.edu.pl]

- 12. pjoes.com [pjoes.com]

- 13. cbbep.org [cbbep.org]

- 14. canada.ca [canada.ca]

- 15. lib3.dss.go.th [lib3.dss.go.th]

- 16. waterboards.ca.gov [waterboards.ca.gov]

- 17. acta.izor.hr [acta.izor.hr]

- 18. researchgate.net [researchgate.net]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

- 21. epa.gov [epa.gov]

- 22. Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Spectroscopic data for Benzo(b)chrysene (UV-Vis, Fluorescence)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Benzo(b)chrysene, a polycyclic aromatic hydrocarbon (PAH). This document compiles available data on its ultraviolet-visible (UV-Vis) absorption and fluorescence characteristics, outlines generalized experimental protocols for their measurement, and presents a logical workflow for spectroscopic analysis. Given the limited availability of comprehensive quantitative data for this compound in public databases, this guide also includes comparative data for the structurally similar isomer, Chrysene, to provide a contextual reference.

Introduction

This compound is a five-ring polycyclic aromatic hydrocarbon of significant interest in environmental science and toxicology due to its formation during the incomplete combustion of organic materials. Its extended π-conjugated system gives rise to distinct electronic transitions, resulting in characteristic UV-Vis absorption and fluorescence spectra that are crucial for its identification and quantification.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound and its isomer, Chrysene. It is important to note that while a UV-Vis absorption spectrum for this compound is available from the National Institute of Standards and Technology (NIST), the molar absorptivity values could not be determined due to a lack of concentration information in the provided data.[1]

UV-Vis Absorption Data

| Compound | Solvent | Absorption Maxima (λmax) [nm] | Molar Absorptivity (ε) [M-1cm-1] | Reference |

| This compound | Not Specified | See NIST Spectrum | Not Available | NIST WebBook |

| Chrysene | DMF | 288, 319, 332, 348, 364 | 21,900 (at 344 nm) | [2] |

Note: The NIST Chemistry WebBook provides a graphical representation of the UV-Vis spectrum of this compound but does not provide the corresponding molar absorptivity data.[1] For illustrative purposes, the data for Chrysene in dimethylformamide (DMF) is provided.[2]

Fluorescence Data

This compound is known to exhibit significant fluorescence.[3] However, a definitive fluorescence quantum yield has not been found in the surveyed literature. The following table provides available fluorescence data for this compound and comparative data for Chrysene.

| Compound | Solvent | Excitation Maxima (λex) [nm] | Emission Maxima (λem) [nm] | Fluorescence Quantum Yield (ΦF) | Reference |

| This compound | Not Specified | Not Specified | Not Specified | Not Available | |

| Chrysene | DMF | 330 | 368, 387, 410 | Not Specified | [2] |

| Chrysene | Not Specified | 344 | 380 | Not Specified |

Experimental Protocols

General Protocol for UV-Vis Absorption and Fluorescence Spectroscopy of PAHs

1. Sample Preparation:

-

Solvent Selection: A high-purity, spectroscopy-grade solvent that does not absorb in the spectral region of interest should be used. Common solvents for PAHs include cyclohexane, methanol, and acetonitrile.

-

Standard Solutions: A stock solution of this compound is prepared by accurately weighing a known amount of the compound and dissolving it in a precise volume of the chosen solvent. A series of standard solutions of varying concentrations are then prepared by serial dilution of the stock solution.

2. UV-Vis Spectrophotometry:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically employed.

-

Measurement: The absorbance of each standard solution is measured over the desired wavelength range (e.g., 200-400 nm) in a quartz cuvette with a defined path length (typically 1 cm). A solvent blank is used as a reference.

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the spectra. The molar absorptivity (ε) at each λmax is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

3. Fluorescence Spectrometry:

-

Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator is used.

-

Excitation and Emission Spectra: To determine the optimal excitation and emission wavelengths, an excitation spectrum is recorded by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength, and an emission spectrum is recorded by exciting at a fixed wavelength and scanning the emission wavelengths.

-

Quantum Yield Determination: The fluorescence quantum yield (ΦF) is typically determined relative to a well-characterized fluorescence standard (e.g., quinine (B1679958) sulfate). The absorbance of both the sample and the standard at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects. The quantum yield is calculated using the following equation:

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Signaling Pathways and Logical Relationships

In the context of this technical guide, the primary logical relationship is the workflow from sample preparation to data analysis. A more detailed representation of the decision-making process within the analytical phase is provided below.

Conclusion

This technical guide provides a summary of the available spectroscopic data for this compound and a framework for its experimental determination. While there are gaps in the publicly available quantitative data, particularly regarding molar absorptivity and fluorescence quantum yield, the provided protocols and workflows offer a solid foundation for researchers to conduct their own detailed characterizations. The comparative data for Chrysene serves as a useful benchmark for such studies. Further research is warranted to fully elucidate the photophysical properties of this compound.

References

Benzo(b)chrysene molecular weight and formula

An In-Depth Technical Guide to Benzo(b)chrysene

This guide provides a comprehensive overview of the polycyclic aromatic hydrocarbon (PAH) this compound, intended for researchers, scientists, and professionals in drug development. It covers the core chemical properties, metabolic pathways, and analytical methodologies.

Chemical and Physical Properties

This compound is a high-molecular-weight PAH composed of five fused benzene (B151609) rings.[1] It is a colorless to pale yellow solid and is poorly soluble in water but soluble in organic solvents.[2] This compound arises from the incomplete combustion of organic materials, such as in tobacco smoke and vehicle exhaust.[2][3] Due to its potential carcinogenic properties, it is a compound of significant interest in environmental and health sciences.[2][3]

The fundamental properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₂₂H₁₄[3][4][5] |

| Molecular Weight | 278.3 g/mol [3][4] |

| CAS Registry Number | 214-17-5[4][5] |

| Appearance | Colorless or pale yellow solid[1][2] |

| Melting Point | 293.85°C[6] |

| Boiling Point | 524.7°C at 760 mmHg[6] |

| LogP (Octanol/Water) | 6.29940[6] |

| Carcinogenicity | IARC Group 3: Not classifiable as to its carcinogenicity to humans.[4] |

Metabolic Activation and Carcinogenesis

Like many PAHs, the carcinogenicity of this compound is not inherent to the parent molecule but results from its metabolic activation within the body. This biotransformation process is primarily mediated by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A1 and CYP1B1, and epoxide hydrolase.[2][7]

The activation pathway involves the conversion of this compound into highly reactive diol epoxides. These electrophilic metabolites can then covalently bind to the nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine (B156593), to form DNA adducts.[4] The formation of these adducts can disrupt the normal processes of DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis.[2] Specifically, studies on analogous PAHs with fjord regions, like benzo[g]chrysene (B86070), show activation via diol-epoxides that form adducts with both adenine and guanine bases in DNA.[4]

References

- 1. Covalent DNA adducts formed by benzo[c]chrysene in mouse epidermis and by benzo[c]chrysene fjord-region diol epoxides reacted with DNA and polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Meta-analysis Identifies Key Genes and Pathways Implicated in Benzo[a]pyrene Exposure Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Covalent DNA adducts formed in mouse epidermis by benzo[g]chrysene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of the genotoxicity of dibenzo[c,p]chrysene in human carcinoma MCF-7 cells in culture - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of Chrysene and Their Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of chrysene (B1668918), a polycyclic aromatic hydrocarbon (PAH), and their distinct chemical properties. As environmental contaminants and molecules of interest in materials science and drug development, a thorough understanding of their varied characteristics is crucial. This document details their physicochemical properties, toxicological profiles, and the underlying signaling pathways they influence.

Introduction to Chrysene and its Isomers

Chrysene (C₁₈H₁₂) is a tetracyclic aromatic hydrocarbon composed of four fused benzene (B151609) rings.[1] Its angular arrangement gives rise to several structural isomers, each with the same molecular formula but differing in the connectivity of their aromatic rings. These structural variations lead to significant differences in their chemical and biological properties. This guide will focus on chrysene and three of its key isomers: benzo[a]anthracene, triphenylene, and benzo[c]phenanthrene.

Physicochemical Properties

The arrangement of the fused rings in chrysene and its isomers profoundly impacts their physical and chemical characteristics. These properties, including melting point, boiling point, solubility, and spectroscopic behavior, are critical for their identification, separation, and handling in experimental settings.

| Property | Chrysene | Benzo[a]anthracene | Triphenylene | Benzo[c]phenanthrene |

| Molecular Formula | C₁₈H₁₂ | C₁₈H₁₂ | C₁₈H₁₂ | C₁₈H₁₂ |

| Molecular Weight ( g/mol ) | 228.29 | 228.29 | 228.29 | 228.29 |

| CAS Number | 218-01-9 | 56-55-3 | 217-59-4 | 195-19-7 |

| Melting Point (°C) | 254[1] | ~160[2] | 196-197[3] | 158-160[4] |

| Boiling Point (°C) | 448[1] | Not specified | 438[3] | 305.1 (rough estimate)[4] |

| Water Solubility | Insoluble[1] | Virtually insoluble[2] | Insoluble[5] | Insoluble[6] |

| logKow (Octanol-Water Partition Coefficient) | 5.73[7] | 5.91[8] | Not specified | Not specified |

| Appearance | Colorless platelets[1] | Pale yellow crystalline solid[2] | Off-white solid[3][5] | Yellow solid[4] |

| Fluorescence | Blue fluorescence under UV light[1] | Greenish-yellow fluorescence[9] | Emits fluorescence in the ultraviolet region[10] | Not specified |

Toxicological Properties and Signaling Pathways

The isomers of chrysene exhibit a range of toxicological effects, with carcinogenicity being a primary concern. Their mechanism of action often involves metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations and potentially cancer. A key signaling pathway implicated in the toxicity of many PAHs is the Aryl Hydrocarbon Receptor (AhR) pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway